molecular formula C11H16ClN3O2 B1461605 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride CAS No. 1158439-97-4

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Cat. No. B1461605
M. Wt: 257.72 g/mol
InChI Key: FCABYDMTKDIPDM-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a chemical compound with the CAS number 1158439-97-4 . It is used as a synthetic intermediate .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride can be represented by the InChI code: 1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-2-4-11(5-3-10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H . The molecular weight of this compound is 257.72 .


Physical And Chemical Properties Analysis

The physical form of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is solid .

Scientific Research Applications

Use in the Treatment of Non-Small-Cell Lung Cancer

  • Field : Medical and Pharmaceutical Research
  • Application : This compound has been used as a reagent in the preparation of diaminopyrimidines, which are reversible and irreversible inhibitors of mutant EGFR tyrosine kinases .
  • Methods : While the exact methods of application or experimental procedures are not specified, it typically involves chemical synthesis of diaminopyrimidines using this compound as a reagent .
  • Results : The resulting diaminopyrimidines have shown potential in the treatment of non-small-cell lung cancer .

Use in the Synthesis of Anticancer Drugs, Transcriptase Inhibitors, and Antifungal Reagents

  • Field : Medical and Pharmaceutical Research
  • Application : This compound has been used as an intermediate in the synthesis of various drugs, including anticancer drugs, transcriptase inhibitors, and antifungal reagents .
  • Methods : The compound is used as an intermediate in chemical synthesis processes to produce these drugs .
  • Results : The resulting drugs have shown potential in treating various diseases .

Synthesis of Piperazine Derivatives

  • Field : Organic Chemistry
  • Application : This compound can be used in the synthesis of piperazine derivatives .
  • Methods : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Results : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Preparation of Disubstituted Pyrimidine Compounds

  • Field : Pharmaceutical Research
  • Application : This compound has been used in the preparation of disubstituted pyrimidine compounds as EGFR or/and ALK inhibitors useful in the treatment of diseases .
  • Methods : While the exact methods of application or experimental procedures are not specified, it typically involves chemical synthesis of disubstituted pyrimidine compounds using this compound as a reagent .
  • Results : The resulting disubstituted pyrimidine compounds have shown potential in the treatment of diseases .

Use in the Synthesis of Diaminopyrimidines

  • Field : Organic Chemistry
  • Application : This compound has been used as a reagent in the preparation of diaminopyrimidines .
  • Methods : While the exact methods of application or experimental procedures are not specified, it typically involves chemical synthesis of diaminopyrimidines using this compound as a reagent .
  • Results : The resulting diaminopyrimidines have shown potential in various applications .

Use as an Intermediate in Chemical Synthesis

  • Field : Chemical Synthesis
  • Application : This compound is often used as an intermediate in chemical synthesis processes .
  • Methods : The compound is used in various chemical reactions to produce other compounds .
  • Results : The resulting compounds have a wide range of applications in various fields .

Future Directions

The future directions of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride are not specified in the search results. As a synthetic intermediate, its use would likely depend on the demand for the final compounds it is used to synthesize .

properties

IUPAC Name

3-methyl-1-(4-nitrophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-2-4-11(5-3-10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCABYDMTKDIPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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